molecular formula C12H17FN6O3 B10826972 Hcv-IN-31

Hcv-IN-31

Cat. No.: B10826972
M. Wt: 312.30 g/mol
InChI Key: HPINXBYYNVDDEB-GSWPYSDESA-N
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Description

HCV-IN-31 is a compound known for its inhibitory effects on the hepatitis C virus (HCV). It is a nucleoside with antiviral activity, specifically targeting the replication of HCV. The compound has shown an effective concentration (EC50) of 15.7 micromolar in inhibiting HCV replication .

Preparation Methods

The synthesis of HCV-IN-31 involves several steps, starting with the preparation of the nucleoside scaffold. The synthetic route typically includes the following steps:

    Formation of the nucleoside base: This involves the preparation of the purine or pyrimidine base.

    Glycosylation: The nucleoside base is then glycosylated to attach the sugar moiety.

    Fluorination: Introduction of the fluorine atom at the desired position on the nucleoside.

    Protection and deprotection steps: These steps are crucial to ensure the correct functional groups are available for subsequent reactions.

    Purification: The final compound is purified using techniques such as chromatography to achieve the desired purity.

Chemical Reactions Analysis

HCV-IN-31 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.

    Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

HCV-IN-31 has several scientific research applications, including:

Mechanism of Action

HCV-IN-31 exerts its effects by inhibiting the replication of HCV. It targets the viral RNA-dependent RNA polymerase, which is essential for the replication of the viral genome. By binding to this enzyme, this compound prevents the synthesis of new viral RNA, thereby inhibiting the replication of the virus. This mechanism of action is similar to other nucleoside analogs used in antiviral therapy .

Comparison with Similar Compounds

HCV-IN-31 can be compared with other similar compounds, such as:

    Sofosbuvir: Another nucleoside analog that inhibits HCV replication by targeting the RNA-dependent RNA polymerase.

    Grazoprevir: A protease inhibitor that targets the NS3/4A protease of HCV.

    Paritaprevir: Another NS3/4A protease inhibitor used in combination therapies for HCV.

This compound is unique in its specific structure and the presence of a fluorine atom, which enhances its binding affinity and inhibitory effects on the viral polymerase .

Properties

Molecular Formula

C12H17FN6O3

Molecular Weight

312.30 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol

InChI

InChI=1S/C12H17FN6O3/c1-12(13)7(21)5(3-20)22-10(12)19-4-16-6-8(15-2)17-11(14)18-9(6)19/h4-5,7,10,20-21H,3H2,1-2H3,(H3,14,15,17,18)/t5-,7-,10-,12-/m1/s1

InChI Key

HPINXBYYNVDDEB-GSWPYSDESA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F

Origin of Product

United States

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